(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one
Description
Its structure features a thiazolidinone core substituted with a 2,5-dimethoxybenzylidene group at position 5 and ethyl/ethylimino groups at positions 2 and 3 (Figure 1). The (Z,Z)-configuration of the double bonds is critical for its stereoelectronic properties and biological interactions.
Properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)14(22-16)10-11-9-12(20-3)7-8-13(11)21-4/h7-10H,5-6H2,1-4H3/b14-10-,17-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANEQKDRALJDQ-GFJWGSNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=C(C=CC(=C2)OC)OC)S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Route 1: Cyclocondensation with Thioglycolic Acid
-
Reactants : 2,5-Dimethoxybenzaldehyde, ethylamine, thioglycolic acid.
-
Conditions : Solvent-free, catalyzed by Bi(SCH₂COOH)₃ at 70°C .
-
Mechanism :
-
Schiff base formation between ethylamine and aldehyde.
-
Nucleophilic attack by the thiol group of thioglycolic acid.
-
Cyclization to form the thiazolidin-4-one core.
-
Functional Group Reactivity
The compound’s reactivity is governed by:
-
Benzylidene Moiety : Participates in [4+2] cycloadditions and Michael additions due to electron-rich aromatic rings .
-
Thiazolidinone Core :
Catalytic Systems and Reaction Optimization
Mechanistic Insights
-
Cyclization : Intramolecular nucleophilic attack by the thiol group forms the thiazolidinone ring, stabilized by resonance from the ethylimino group .
-
Benzylidene Formation : Knoevenagel condensation between the aldehyde and active methylene group proceeds via a six-membered transition state .
Side Reactions and By-Product Mitigation
-
Common By-Products :
-
Mitigation Strategies :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Reaction Time | 2–4 hours | 10–15 minutes |
| Catalyst Toxicity | Low (Bi-based) | Moderate (Et₃N) |
| Scalability | Industrial-scale feasible | Lab-scale optimized |
| Environmental Impact | Solvent-free | Requires ethanol solvent |
Spectroscopic Validation
Scientific Research Applications
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a range of biological activities. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Studies have demonstrated that derivatives of thiazolidinones possess significant antibacterial and antifungal properties. For instance, compounds similar to (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one have been evaluated against various Gram-positive and Gram-negative bacteria, showing moderate to good activity .
- Anti-inflammatory Effects : The structural diversity provided by the dimethoxy substituents may enhance the compound's ability to interact with inflammatory pathways, making it a candidate for further studies in anti-inflammatory therapies .
- Antioxidant Properties : Some thiazolidinone derivatives have been reported to exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazolidinone derivatives in various applications:
- Antibacterial Studies : A study published in the Journal of Chemical and Pharmaceutical Research synthesized several thiazolidinone derivatives, including the target compound. The synthesized compounds were tested against Staphylococcus aureus and Bacillus subtilis, showing promising antibacterial activity .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar thiazolidinones by assessing their effects on cytokine production in vitro. Results indicated that certain derivatives could significantly reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant Activity Evaluation : Research has also been conducted to assess the antioxidant capabilities of these compounds using DPPH radical scavenging assays. Results indicated that some derivatives exhibited substantial antioxidant activity, supporting further exploration for use in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Potential to intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Thiazolidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs, emphasizing substituent effects, spectroscopic properties, and biological outcomes.
Structural and Electronic Comparisons
Key Trends :
- Electron-donating groups (e.g., methoxy, ethyl) enhance lipophilicity and membrane permeability, as seen in the target compound .
- Electron-withdrawing groups (e.g., nitro) improve π-stacking and target binding, critical for anticancer activity .
- Hydroxy groups facilitate H-bonding with biological targets, as demonstrated in antibacterial and antiproliferative analogs .
Spectroscopic and Computational Comparisons
- FT-IR and NMR: The target compound’s 2,5-dimethoxybenzylidene group would exhibit C=O stretching at ~1700 cm⁻¹ (FT-IR) and aromatic proton signals at δ 6.5–7.5 ppm (¹H NMR), similar to the nitrobenzylidene analog in . Ethyl/ethylimino substituents contribute to upfield-shifted CH₃/CH₂ signals (δ 1.0–3.0 ppm) compared to bulkier aryl groups .
- Hirshfeld Surface Analysis :
- DFT/TD-DFT :
- The HOMO-LUMO gap of the 4-nitrobenzylidene analog (4.2 eV) suggests moderate reactivity, whereas methoxy-substituted derivatives (e.g., target compound) may exhibit narrower gaps due to electron donation, enhancing charge transfer .
Biological Activity
The compound (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiazolidinone ring with a dimethoxybenzylidene group and an ethylimino substituent. The synthesis typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in the presence of a base under reflux conditions in solvents like ethanol or methanol. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Antimicrobial Activity
Thiazolidinone derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that they exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to thiazolidinones have shown inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli . The presence of electron-withdrawing groups on the aromatic ring enhances this activity.
Anticancer Properties
Research has highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. It has been shown to induce apoptosis in cancer cells via mechanisms such as DNA degradation and disruption of cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit key enzymes involved in inflammatory pathways. This compound may interfere with cellular signaling processes that lead to inflammation, although specific molecular targets remain to be fully elucidated .
The precise mechanism by which (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one exerts its biological effects is not completely understood but is believed to involve:
- Enzyme Inhibition: Potentially inhibiting enzymes related to microbial growth and inflammatory responses.
- Signal Transduction Interference: Modulating cellular signaling pathways that affect cell proliferation and survival.
- DNA Interaction: Possible interactions with DNA that may alter gene expression and cellular functions .
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity: A study showed that thiazolidinone derivatives could inhibit bacterial growth effectively, with variations in activity based on structural modifications .
- Cytotoxicity in Cancer Cells: The compound exhibited a concentration-dependent increase in apoptosis markers in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights: Investigations into the molecular interactions revealed that modifications in the phenyl group significantly affected both antimicrobial and anticancer activities, indicating structure-activity relationships crucial for drug design .
Q & A
Q. How to ensure reproducibility in biological assays despite batch-to-batch variability?
- Methodology : Standardize compound purity (>95% via HPLC) and storage conditions (desiccated at −20°C). Use internal controls like ciprofloxacin (antimicrobial) or doxorubicin (anticancer) in each assay plate .
Contradictory Findings & Resolution
Q. Why do some studies report hemoglobin binding while others emphasize antimicrobial targets?
Q. How to address discrepancies in DFT-predicted vs. experimental spectral data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
